Product packaging for (R)-1-Cyclopropylpropan-2-amine(Cat. No.:)

(R)-1-Cyclopropylpropan-2-amine

Cat. No.: B13531061
M. Wt: 99.17 g/mol
InChI Key: WFJUBRAHXQCZAM-RXMQYKEDSA-N
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Description

(R)-1-Cyclopropylpropan-2-amine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B13531061 (R)-1-Cyclopropylpropan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2R)-1-cyclopropylpropan-2-amine

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

WFJUBRAHXQCZAM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC1CC1)N

Canonical SMILES

CC(CC1CC1)N

Origin of Product

United States

The Strategic Importance of Chiral Amines As Building Blocks in Chemical Synthesis

Chiral amines are fundamental to the construction of a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries. openaccessgovernment.orgnih.govnih.gov Their importance stems from the concept of chirality, a property where a molecule and its mirror image are non-superimposable. openaccessgovernment.org In biological systems, this "handedness" is critical, as often only one enantiomer of a chiral molecule will exhibit the desired therapeutic effect, while the other may be inactive or even harmful. openaccessgovernment.org The tragic case of thalidomide (B1683933) serves as a stark reminder of this principle, where one enantiomer was an effective anti-depressant and the other was teratogenic. openaccessgovernment.org

Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Chiral amines serve as invaluable starting materials or "building blocks" in asymmetric synthesis, enabling chemists to construct complex chiral molecules with a high degree of stereocontrol. sigmaaldrich.comresearchgate.net They are integral components of approximately 40-45% of small-molecule pharmaceuticals. openaccessgovernment.orgnih.gov Beyond their direct incorporation into final products, chiral amines are also widely used as resolving agents for racemic mixtures and as chiral auxiliaries and ligands in asymmetric catalysis. nih.govsigmaaldrich.com The development of efficient and sustainable methods for producing chiral amines is therefore a major focus of contemporary chemical research. openaccessgovernment.orgnih.gov

Positional Significance of R 1 Cyclopropylpropan 2 Amine Within Chiral Amine Scaffolds

(R)-1-Cyclopropylpropan-2-amine, with its distinct molecular architecture, holds a special place within the broader class of chiral amines. The molecule incorporates a cyclopropyl (B3062369) group, a three-membered carbon ring, which imparts unique conformational rigidity and electronic properties. longdom.org This strained ring structure significantly influences the molecule's reactivity and its interactions with biological targets. longdom.org

The specific arrangement of the cyclopropyl ring adjacent to a chiral secondary amine center in this compound creates a valuable pharmacophore. This structural motif is found in a number of medicinally active compounds. For instance, the anti-HIV agent lenacapavir (B1654289) contains an α-cyclopropyl fluoride (B91410) moiety, and α-cyclopropyl amines are key structural features in serotonin (B10506) reuptake inhibitors like milnacipram and BMS-505130. nih.gov The cyclopropyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.

The synthesis of enantiomerically pure cyclopropyl amines has been a subject of considerable research, as the two enantiomers can exhibit different pharmacological effects. jlu.edu.cn The development of catalytic enantioselective methods to prepare these compounds is therefore of high importance. jlu.edu.cn

Overview of Research Trajectories and Methodological Innovations Pertinent to This Chiral Amine

Enantioselective Synthesis Strategies

The generation of single-enantiomer compounds like this compound is a central theme in modern organic synthesis. nih.gov Enantioselective strategies are paramount, as different enantiomers of a chiral molecule can exhibit distinct biological activities. jlu.edu.cn These methods can be broadly categorized into catalyst-driven approaches, using either metal complexes or small organic molecules, and biocatalytic routes that harness the inherent stereoselectivity of enzymes.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis stands as one of the most efficient strategies for accessing optically active compounds. nih.gov It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This approach avoids the need for chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient. e-bookshelf.de

The success of metal-catalyzed asymmetric reactions hinges on the design of chiral ligands. nih.govnumberanalytics.com These molecules coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. numberanalytics.com The development of new ligand frameworks is crucial for improving the efficiency, selectivity, and substrate scope of catalytic processes. numberanalytics.com

Key characteristics of effective chiral ligands include:

Chirality: The ligand itself must be non-superimposable on its mirror image. numberanalytics.com

Coordination Ability: They must possess suitable donor atoms (commonly phosphorus, nitrogen, or oxygen) that bind effectively to the transition metal catalyst. numberanalytics.com

Modularity: Ligands with modular structures allow for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. utexas.edu

Symmetry: Many successful "privileged ligands" exhibit C2 symmetry, which simplifies the number of possible reaction pathways and often leads to higher enantioselectivity. utexas.edu

For the synthesis of a cyclopropyl-containing amine, ligands must be optimized to accommodate the unique steric and electronic properties of the cyclopropyl group while effectively guiding the formation of the chiral center at the amine position. rsc.orgnih.gov

Table 1: Examples of Chiral Ligand Families and Their Applications

Ligand Family Common Donor Atoms Typical Metal Application
BINAP Phosphorus Ruthenium, Rhodium Asymmetric Hydrogenation
DuPhos Phosphorus Rhodium Asymmetric Hydrogenation
BOX (Bis(oxazoline)) Nitrogen Copper, Scandium Asymmetric Aldol (B89426), Diels-Alder, Annulations scispace.com
Salen Nitrogen, Oxygen Cobalt, Manganese Asymmetric Epoxidation, Kinetic Resolution
TADDOL Oxygen Titanium Asymmetric Additions to Carbonyls
Cinchona Alkaloids Nitrogen, Oxygen Osmium, various Asymmetric Dihydroxylation, Organocatalysis nih.gov

Metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral amines. dicp.ac.cn This typically involves the reduction of a prochiral precursor, such as an imine or an enamine, using hydrogen gas in the presence of a chiral transition metal complex.

A plausible pathway to this compound via this method would involve the asymmetric hydrogenation of 1-cyclopropylpropan-2-imine. The reaction would proceed as follows:

Iminie Formation: Condensation of 1-cyclopropylpropan-2-one (B1268143) with ammonia (B1221849) or an ammonia equivalent.

Asymmetric Hydrogenation: The resulting imine is hydrogenated using a catalyst composed of a transition metal (e.g., Iridium, Rhodium, Ruthenium, or Palladium) and a chiral ligand. dicp.ac.cn The chiral catalyst complex directs the hydrogen addition to one face of the C=N double bond, leading to the preferential formation of the (R)-amine.

Palladium, in particular, has emerged as a popular metal for the asymmetric hydrogenation of various unsaturated compounds, including imines. dicp.ac.cn Nickel-catalyzed systems have also been developed for the kinetic resolution of racemic imines via asymmetric hydrogenation, providing another route to enantioenriched amine products. dicp.ac.cn

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. e-bookshelf.de For the synthesis of cyclopropylamines, an organocatalytic Michael-initiated ring-closure (MIRC) reaction is a prominent strategy. e-bookshelf.de

An exemplary approach could involve:

A reaction between a Michael acceptor, such as an α,β-unsaturated aldehyde, and a nucleophile containing the cyclopropyl moiety.

A chiral amine catalyst, often derived from proline or cinchona alkaloids, activates the substrate and controls the stereochemistry of the initial Michael addition.

The subsequent intramolecular cyclization step forms the cyclopropane ring, with the stereochemistry established in the initial step being transferred to the final product.

This strategy allows for the construction of densely substituted cyclopropanes with high levels of enantio- and diastereoselectivity. nih.govmdpi.com

Biocatalytic Routes Utilizing Enzymes for Chiral Amination

Biocatalysis employs enzymes as natural catalysts to perform chemical transformations. diva-portal.org This approach is lauded for its high selectivity, mild reaction conditions, and environmental sustainability. mdpi.com For chiral amine synthesis, transaminases are particularly important enzymes. nih.govresearchgate.net

Amine transaminases (ATAs or TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. worktribe.commdpi.com This reaction can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone. mdpi.com

The synthesis of this compound would utilize a highly (R)-selective transaminase. The key steps are:

Substrate and Donor Selection: The prochiral ketone, 1-cyclopropylpropan-2-one, is selected as the substrate. A suitable amino donor, such as (R)-α-methylbenzylamine or isopropylamine (B41738), provides the amine group.

Enzymatic Reaction: In a buffered aqueous solution, the (R)-selective transaminase catalyzes the transfer of the amino group from the donor to the ketone. The enzyme's chiral active site ensures that the amino group is added to the re-face of the ketone's carbonyl group, yielding the (R)-amine product.

Equilibrium Shift: Transamination reactions are often reversible, which can limit product yield. researchgate.net Strategies to overcome this include using a large excess of the amino donor or removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine as the donor) to drive the reaction toward the desired amine product. acs.org

The use of whole-cell biocatalysts containing the desired transaminase activity is a common and cost-effective strategy. researchgate.net

Table 2: Typical Parameters for Transaminase-Mediated Synthesis

Parameter Typical Range/Condition Rationale Citation
Enzyme (R)-selective Amine Transaminase To produce the desired (R)-enantiomer. mdpi.com
Substrate 1-Cyclopropylpropan-2-one Prochiral ketone precursor to the target amine.
Amino Donor Isopropylamine, L-Alanine Provides the amino group for the ketone. acs.org
pH 7.0 - 9.0 Influences enzyme activity, stability, and selectivity. researchgate.net
Temperature 30 - 50 °C Balances reaction rate with enzyme thermal stability. researchgate.net
Product ee >99% Transaminases are highly enantioselective catalysts. mdpi.com
Enzyme Engineering for Enhanced Enantioselectivity

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzyme engineering, particularly the modification of enzymes like amine dehydrogenases (AmDHs) and transaminases, has been pivotal in enhancing the enantioselectivity of amine synthesis. nih.govresearchgate.netchimia.ch

Amine dehydrogenases facilitate the reductive amination of ketones or aldehydes to produce chiral amines. nih.gov Protein engineering has been successfully employed to modify the substrate specificity and stereoselectivity of these enzymes. For instance, by mutating the carboxylate pockets of phenylalanine dehydrogenase (BbPheDH) from Bacillus badius and leucine (B10760876) dehydrogenase (BsLeuDH) from Bacillus stearothermophilus, researchers have expanded their catalytic scope to non-natural substrates. nih.gov Similarly, engineered AmDHs have been developed to catalyze the synthesis of specific chiral amines with high enantiomeric excess (e.e.). nih.gov For example, an engineered M4 PhDH variant (K66Q/S149G/N262C) demonstrated the ability to convert 4-phenyl-2-butanone to (R)-1-methyl-3-phenylpropylamine with a 98% e.e. nih.gov

Transaminases are another class of enzymes crucial for chiral amine synthesis. They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. google.com Celgro scientists have developed a biocatalytic process for (S)-methoxyisopropylamine using a transaminase, achieving >99% e.e. researchgate.netchimia.ch Such high selectivity is often the result of extensive enzyme and reaction engineering to overcome kinetic and thermodynamic limitations. researchgate.netchimia.ch

Strategies to improve the efficiency and reusability of these biocatalysts include immobilization on supports like magnetic nanoparticles, which has been shown to allow for multiple reaction cycles with retained activity. nih.gov

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used for the asymmetric synthesis of a variety of chiral molecules, including amines. sigmaaldrich.com

A common approach involves the use of pseudoephedrine or its derivatives as chiral auxiliaries. wikipedia.orgnih.gov When reacted with a carboxylic acid or its derivative, a chiral amide is formed. Deprotonation of the α-carbon followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. wikipedia.org The auxiliary can then be cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, have proven to be effective chiral auxiliaries. wikipedia.org The addition of a Grignard reagent to a tert-butanesulfinyl imine occurs with high stereoselectivity, which is rationalized by the formation of a six-membered ring transition state where the magnesium coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org This method provides a reliable route to branched chiral amines.

Another innovative approach combines the use of chiral auxiliaries with substrate-directed reactions. rsc.org This three-step sequence involves an initial aldol reaction to create a temporary stereocenter, followed by a directed cyclopropanation, and finally a retro-aldol cleavage to release the chiral product and the auxiliary. rsc.org

Chiral Auxiliary Type General Application Key Features
Pseudoephedrine/PseudoephenamineAsymmetric alkylation of carboxylic acid derivativesHigh diastereoselectivity, crystalline derivatives. wikipedia.orgnih.gov
tert-ButanesulfinamideAsymmetric synthesis of amines via imine additionForms a six-membered ring transition state with Grignard reagents. wikipedia.org
OxazolidinonesAldol reactions followed by further transformationsCreates a temporary stereocenter to direct subsequent reactions. rsc.org

Synthesis from Prochiral Precursors

Synthesizing chiral molecules from prochiral starting materials is an efficient strategy that often involves stereoselective reactions.

Ring-Opening Reactions Involving Cyclopropane Intermediates

The ring-opening of cyclopropanes provides a versatile method for constructing functionalized acyclic molecules. nih.gov These reactions can be initiated by electrophiles or nucleophiles and often proceed with high stereoselectivity. nih.govscispace.com In the context of synthesizing this compound, a suitably substituted cyclopropane ring could be opened to generate the desired carbon skeleton with the correct stereochemistry at the amine-bearing carbon.

Donor-acceptor cyclopropanes are particularly useful in these transformations, as the vicinal bond readily cleaves to form a zwitterionic intermediate that can be trapped by nucleophiles. nih.gov The stereochemical outcome of the ring-opening can be controlled by chiral catalysts, leading to enantioenriched products. scispace.com For instance, enantioselective ring-opening of donor-acceptor cyclopropanes with amines has been used to synthesize γ-aminobutyric acid (GABA) derivatives. scispace.com

Multi-Step Synthesis Pathways to this compound

Complex chiral molecules often require multi-step synthetic sequences to control stereochemistry and build the desired molecular architecture.

Stereoselective Cyclopropane Formation Methodologies

The formation of the cyclopropane ring itself can be a key stereochemistry-determining step. Asymmetric cyclopropanation reactions are well-established methods for creating chiral cyclopropyl-containing molecules. nih.govnih.gov These reactions often involve the use of metal carbenoids generated from diazo compounds in the presence of a chiral catalyst. nih.gov

Cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric cyclopropanation of dehydroaminocarboxylates, yielding chiral cyclopropyl α-amino acid derivatives with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric cyclopropanation of alkenes with vinyldiazomethanes provides another route to these valuable building blocks. nih.gov

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation. unl.pt The stereoselectivity of this reaction can be directed by chiral auxiliaries or by existing stereocenters within the substrate, such as allylic alcohols. unl.pt

Methodology Key Reagents/Catalysts Substrate Type Stereocontrol
Metal-Catalyzed CyclopropanationCobalt(II), Rhodium(II) catalysts, Diazo compoundsAlkenes, DehydroaminocarboxylatesChiral ligands on the metal catalyst. nih.gov
Simmons-Smith ReactionZn-Cu couple, CH₂I₂Alkenes, Allylic alcoholsDirected by existing stereocenters or chiral auxiliaries. unl.pt
Enzymatic CyclopropanationEngineered Heme ProteinsVinyl boronic acid esters, DiazoacetatesProtein engineering of the enzyme's active site. nsf.govrochester.edu

Sequential Functionalization and Stereochemical Elaboration

Achieving the precise (R)-configuration at the C2 position of 1-cyclopropylpropan-2-amine (B3283140) requires sophisticated synthetic strategies that build the molecule step-by-step while controlling its three-dimensional structure. These methods, collectively known as sequential functionalization and stereochemical elaboration, move beyond simple one-pot reactions to construct the chiral center with high fidelity.

One prominent strategy involves the asymmetric reduction of a prochiral ketone, 1-cyclopropylpropan-2-one. This can be accomplished using chiral reducing agents or, more elegantly, through catalytic asymmetric transfer hydrogenation (ATH). ATH employs a metal catalyst, typically based on ruthenium or rhodium, coordinated to a chiral ligand. This catalytic system transfers hydrogen from a simple donor molecule (like isopropanol (B130326) or formic acid) to the ketone, creating the desired (R)-amine with high enantiomeric excess.

Another powerful approach is the use of chiral auxiliaries. In this method, a precursor molecule is attached to a recoverable, enantiopure molecule (the auxiliary). This auxiliary directs the stereochemical outcome of subsequent reactions. For example, a chiral sulfinamide could be condensed with cyclopropyl methyl ketone to form a chiral sulfinylimine. The addition of a methyl group (e.g., via a Grignard reagent) to this intermediate would proceed with high diastereoselectivity due to steric hindrance from the bulky auxiliary. Subsequent cleavage of the auxiliary would then release the enantiopure this compound.

More recent advances focus on the stereoselective functionalization of cyclopropane precursors. For instance, copper-catalyzed aminoboration of methylenecyclopropanes can produce (borylmethyl)cyclopropylamines. acs.org These intermediates are highly versatile and can be further elaborated to introduce the required substitution pattern while maintaining stereocontrol. acs.org Similarly, methods for the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes have been developed, offering another pathway to control the stereochemistry of the final product. chemrxiv.org The synthesis of cyclopropyl alcohols with high stereoselectivity also provides a route to chiral amines, as the hydroxyl group can be converted to an amine via methods like the Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source. nih.gov

Finally, biocatalysis offers a highly selective method for stereochemical elaboration. (R)-selective ω-transaminases can directly convert 1-cyclopropylpropan-2-one to this compound with near-perfect enantioselectivity, using a simple amino donor like isopropylamine. nih.govrsc.org This enzymatic approach avoids the need for chiral auxiliaries or expensive metal catalysts, aligning well with green chemistry principles.

Green Chemistry Principles Applied to the Synthesis of this compound

The growing emphasis on sustainability in the chemical industry has spurred the application of green chemistry principles to the synthesis of valuable molecules like this compound. The goal is to design processes that are safer, more efficient, and have a minimal environmental footprint.

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com Many classical synthetic routes suffer from poor atom economy, generating significant waste. For instance, a traditional multi-step synthesis of an amine might involve steps that produce stoichiometric amounts of byproducts. rsc.org

Consider two hypothetical routes to this compound: a classical Grignard-based synthesis and a modern reductive amination. The atom economy for each can be calculated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

The comparison clearly shows that the reductive amination pathway is significantly more atom-economical, producing only water as a byproduct, which is a prime example of a green chemistry objective. rsc.org

Table 1: Comparison of Atom Economy for Synthetic Routes to this compound

Synthetic RouteOverall ReactionDesired Product (MW)Total Reactant MWAtom Economy (%)
Classical Route (e.g., Wittig/Reduction/Halogenation/Substitution)C₃H₅CHO + Ph₃PCH₃Br + BuLi → C₃H₅CH=CH₂ + ... → C₃H₅CH₂CH₂NH₂99.18 g/mol> 400 g/mol (approx.)< 25%
Green Route (Reductive Amination)C₃H₅COCH₃ + NH₃ + H₂ → C₃H₅CH(NH₂)CH₃ + H₂O99.18 g/mol98.14 + 17.03 + 2.02 = 117.19 g/mol84.6%

The choice of solvents and reagents is critical to the environmental impact of a synthesis. Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives. mdpi.com For the synthesis of this compound, several sustainable options can be considered:

Water: As the most natural solvent, water is an ideal medium for certain reactions, particularly those using biocatalysts like transaminases. pnas.org

Supercritical CO₂: This non-toxic, non-flammable solvent can be a good replacement for organic solvents in certain catalytic reactions and simplifies product isolation. pnas.org

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) are non-volatile, biodegradable, and can be tailored for specific reactions. mdpi.com They have shown promise in various amination reactions. mdpi.com

Biomass-Derived Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are becoming viable alternatives to traditional polar aprotic solvents.

In addition to solvents, the development of sustainable reagents is key. The use of biocatalysts, such as immobilized transaminases, is a prime example. rsc.org These enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, are highly selective, and can be recycled and reused, reducing waste and cost. Recoverable reagents, such as certain chiral auxiliaries or protecting groups, also enhance sustainability by minimizing waste streams.

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of active pharmaceutical ingredients and other fine chemicals. rsc.org Instead of large-scale batch reactors, reactants are pumped through a series of tubes or channels where the reaction occurs. This approach offers numerous advantages over traditional batch processing. rsc.orgwhiterose.ac.uk

For the synthesis of this compound, a continuous flow process using an immobilized enzyme is particularly attractive. nih.govacs.org A packed-bed reactor (PBR) can be filled with a solid support (e.g., methacrylate (B99206) beads) onto which an (R)-selective ω-transaminase is immobilized. A solution of 1-cyclopropylpropan-2-one and an amino donor (e.g., isopropylamine) in a suitable solvent is then continuously passed through the reactor. The product stream emerges from the reactor containing the desired chiral amine, which can then be isolated through a continuous separation process. nih.govrsc.orgacs.org

Table 2: Advantages of Continuous Flow Synthesis for this compound

AdvantageDescription
Enhanced SafetySmall reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.
Improved Efficiency & ProductivityPrecise control over reaction parameters (temperature, pressure, residence time) leads to higher yields and selectivity. Automation allows for 24/7 operation. nih.gov
ScalabilityScaling up production involves running the system for longer periods or using parallel reactors, avoiding the challenges of scaling up batch reactors.
Catalyst ReusabilityImmobilized catalysts (like enzymes) are retained within the reactor, allowing for easy separation from the product and continuous reuse over long periods. acs.org
Process IntegrationMultiple reaction, work-up, and purification steps can be "telescoped" together into a single, seamless process, reducing manual handling and waste. rsc.org

Mechanistic Insights into Stereoselectivity

The asymmetric synthesis of this compound relies on strategies that can effectively control the three-dimensional arrangement of atoms. These strategies can be broadly categorized into substrate-controlled, catalyst-controlled, and diastereoselective methods.

Substrate-Control vs. Catalyst-Control in Asymmetric Induction

In asymmetric synthesis, the origin of stereochemical control can be either the substrate itself or an external chiral catalyst. acs.orgslideshare.net

Substrate-controlled asymmetric induction utilizes a chiral auxiliary or a pre-existing stereocenter within the substrate to direct the formation of a new stereocenter. acs.orgnih.gov This approach relies on the inherent chirality of the starting material to influence the stereochemical outcome of the reaction. For instance, the synthesis of complex chiral frameworks can be achieved by functionalizing enantiopure substrates that already possess stereocenters. acs.org A classic example of this is the Sharpless asymmetric epoxidation, where a hydroxyl group on the substrate directs the epoxidation. acs.org

Catalyst-controlled asymmetric synthesis, on the other hand, employs a chiral catalyst to create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. frontiersin.org This method is often preferred as it allows for the use of achiral starting materials and can be more versatile. Chiral catalysts, such as those derived from amino acids or possessing specific metal complexes, can create highly ordered transition states that lead to exceptional levels of stereoselection. acs.orgfrontiersin.org

Control StrategyDescriptionKey Feature
Substrate-Control A chiral feature within the starting material directs the stereochemical outcome. acs.orgnih.govRelies on the inherent chirality of the substrate.
Catalyst-Control An external chiral catalyst creates a chiral environment to favor one enantiomer. frontiersin.orgEnables the use of achiral starting materials and offers versatility.

Stereochemical Relay and Remote Control Strategies

Stereochemical relay, also referred to as chirality transfer, is a sophisticated strategy where a stereocenter influences the formation of another stereocenter, which can be located at a significant distance within the molecule. rsc.org This "relay" of chiral information is crucial for the synthesis of complex molecules with multiple stereocenters. nih.govacs.org A successful stereochemical relay requires the careful design of molecular intermediates to ensure the faithful transfer of stereochemical information. rsc.org This can involve a series of transformations where the initial stereocenter dictates the stereochemistry of subsequent reaction steps. For example, a point stereocenter can induce axial chirality, which in turn can direct the formation of a new point stereocenter in a different part of the molecule. nih.gov

Diastereoselective Synthesis Principles

Diastereoselective synthesis focuses on the formation of a specific diastereomer from a molecule that already contains one or more stereocenters. The principles of diastereoselective synthesis are fundamental to controlling the relative stereochemistry of newly formed chiral centers. nih.gov Visible-light-induced [3 + 2] cycloaddition reactions involving N-sulfonyl cyclopropylamines and electron-deficient olefins have been shown to produce trans-cyclopentanes with high diastereoselectivity. acs.org This method proceeds through a series of radical and ionic intermediates, ultimately leading to the stereoselective formation of the cyclopentane (B165970) ring. acs.org

Analytical Methodologies for Enantiomeric Excess and Stereochemical Assignment

Once a chiral compound like this compound is synthesized, it is crucial to determine its enantiomeric purity (enantiomeric excess, ee) and confirm its absolute stereochemistry. Various analytical techniques are employed for this purpose.

Chiral Chromatographic Separation Techniques (e.g., HPLC, SFC)

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques in this regard.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a variety of compounds, including primary amines. mdpi.comsigmaaldrich.com The choice of mobile phase and temperature can significantly impact the separation efficiency. mdpi.com

Chiral Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC, including faster analysis times and the use of more environmentally friendly mobile phases, often based on supercritical carbon dioxide. chromatographyonline.com SFC is particularly effective for the separation of polar compounds like primary amines, which can be challenging to resolve using other methods. wiley.comchromatographyonline.com Crown ether-derived chiral stationary phases have shown great promise for the analytical and preparative separation of primary amines by SFC. wiley.com

Chromatographic TechniquePrincipleCommon Stationary Phases for AminesAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comnih.govPolysaccharide-based (cellulose, amylose). mdpi.comsigmaaldrich.comWell-established, versatile.
Chiral SFC Separation using a supercritical fluid as the mobile phase. chromatographyonline.comCrown ether-derived, cyclofructan-based. wiley.comchromatographyonline.comFast analysis, environmentally friendly. chromatographyonline.com

Spectroscopic Methods for Stereochemical Elucidation (e.g., Advanced NMR analysis of coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.

Advanced NMR analysis often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents to create diastereomeric species that can be distinguished by NMR. core.ac.ukacs.org For primary amines, derivatization with a chiral probe can lead to the formation of diastereomers with distinct ¹H NMR chemical shifts, allowing for the determination of enantiomeric excess. core.ac.uk Another approach involves using ¹⁹F NMR, where a chiral α-fluorinated derivatizing agent is used. The difference in the ¹⁹F NMR chemical shifts of the resulting diastereomeric amides can be correlated with the absolute configuration of the amine. frontiersin.org This method can be particularly advantageous as it can be performed directly in the NMR tube without the need for extensive purification. frontiersin.org

Factors Influencing Stereocontrol and Chirality Transfer

The stereochemical outcome of a reaction is dictated by the subtle interplay of various factors that can stabilize or destabilize the transition states leading to the different stereoisomers. For the synthesis of this compound, these factors include external conditions like temperature, pressure, and the choice of solvent, as well as the intrinsic properties of the catalysts and reagents employed in the stereodetermining steps.

The environment in which a chemical reaction takes place can have a profound impact on its stereoselectivity. Temperature, pressure, and the solvent system can influence the energy difference between the diastereomeric transition states, thereby affecting the ratio of the resulting stereoisomers.

Temperature:

The effect of temperature on stereoselectivity is a well-documented phenomenon. In many stereoselective reactions, lower temperatures lead to higher enantiomeric or diastereomeric excess. This is because the difference in the activation energies of the competing diastereomeric transition states becomes more significant relative to the available thermal energy. However, this is not a universal rule, and the stereoselectivity of some enzymatic reactions has been shown to increase with temperature. For the synthesis of chiral cyclopropylamines, temperature control is a key parameter for optimizing chiral purity. In the reduction of keto groups to form the amine, for example, temperature can influence the facial selectivity of the hydride attack. Studies on related compounds have shown that decreasing the reaction temperature can substantially increase the enantiomeric excess of the product. For instance, in the reduction of certain keto esters, decreasing the temperature from 40 °C to -3 °C has been shown to increase the enantiomeric excess from 78.8% to 98.0%. researchgate.net

Pressure:

High pressure can also influence the stereochemical outcome of a reaction. Pressure affects the volume of activation, and reactions proceeding through a more compact transition state are favored under high pressure. In the context of cyclopropylamine (B47189) synthesis, pressure can impact the conformation of molecules and the packing in the crystalline state, which can be relevant for solid-state reactions or crystallizations. researchgate.net For instance, studies on cyclopropylamine have shown that pressure can induce polymorphism, altering the intermolecular interactions and crystal packing. researchgate.net While direct studies on the effect of pressure on the stereoselective synthesis of this compound are not widely reported, the principle that pressure can alter reaction pathways and transition state geometries suggests it as a potential tool for enhancing stereoselectivity.

Solvent Effects:

The choice of solvent is a critical factor in controlling stereoselectivity, as the solvent can interact differently with the diastereomeric transition states. Solvents can influence reaction rates and selectivities through polarity, hydrogen bonding ability, and their capacity to solvate charged intermediates. rsc.orgelsevierpure.com In the synthesis of chiral amines, the solvent can affect the conformation of both the substrate and the catalyst, thereby influencing the stereochemical outcome. For example, in the synthesis of aminated cyclotriphosphazenes, solvents with low dielectric constants favored the formation of one product, while solvents with high dielectric constants selectively yielded another. elsevierpure.com The study of solvent effects on stereoselectivity has revealed the existence of dynamic solvation effects, where the solvent is not merely a passive medium but an active participant in the reaction. rsc.org

Table 1: Illustrative Examples of Temperature and Solvent Effects on Stereoselectivity in Related Reactions

Reaction TypeSubstrate/ReagentCatalyst/ConditionsTemperature (°C)SolventDiastereomeric/Enantiomeric ExcessReference
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateNcCR (enzyme)40-78.8% ee researchgate.net
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateNcCR (enzyme)-3-98.0% ee researchgate.net
Diastereoselective CycloadditionNitrone + Vinyldiazo EsterB(C6F5)340Toluene91:9 dr cardiff.ac.uk
Diastereoselective CycloadditionNitrone + Vinyldiazo Ester-401,2-Dichloroethane9:91 dr cardiff.ac.uk

This table presents data from reactions on related compounds to illustrate the principles of temperature and solvent effects on stereoselectivity.

The most direct and powerful method for achieving high stereoselectivity is through the use of chiral catalysts and reagents. These molecules create a chiral environment that preferentially leads to the formation of one stereoisomer over the other.

Chiral Catalysts:

The development of chiral catalysts has revolutionized asymmetric synthesis. In the context of preparing this compound, several types of chiral catalysts could be employed, including metal-based catalysts and organocatalysts.

Metal-Based Catalysts: Transition metal catalysts, particularly those of rhodium, copper, and palladium, are widely used in the asymmetric synthesis of cyclopropanes. chemrxiv.orgrsc.org For instance, chiral dirhodium tetracarboxylate catalysts have been shown to be highly effective in the enantioselective cyclopropanation of olefins. chemrxiv.org The stereoselectivity in these reactions is often controlled by the steric and electronic properties of the chiral ligands attached to the metal center. These ligands create a "chiral pocket" that dictates the orientation of the substrate and the attacking reagent. chemrxiv.org

Organocatalysts: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, have been used to catalyze a wide range of enantioselective reactions. rsc.org For the synthesis of this compound, a chiral phosphoric acid or a chiral primary amine catalyst could potentially be used to control the stereochemistry of key bond-forming reactions.

Chiral Auxiliaries and Reagents:

Another strategy to control stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

In the synthesis of cyclopropylamines, chiral sulfinylimines have been used as precursors to achieve high diastereoselectivity. The chiral sulfinyl group directs the addition of a nucleophile to one face of the imine, leading to the formation of a specific stereoisomer. The subsequent removal of the sulfinyl group yields the desired chiral amine. thieme-connect.de

The choice of reagents in a stereodetermining step is also crucial. For example, in the reduction of a ketone to a chiral alcohol, the size and nature of the hydride reagent can influence the facial selectivity of the attack. Similarly, in cyclopropanation reactions, the nature of the carbene precursor can affect the stereoselectivity.

Table 2: Examples of Catalysts and Reagents in Stereoselective Synthesis of Related Cyclopropane Derivatives

Reaction TypeCatalyst/ReagentLigand/AuxiliaryDiastereomeric/Enantiomeric ExcessReference
Asymmetric CyclopropanationDirhodium tetracarboxylatep-PhTPCPHigh ee and de chemrxiv.org
Asymmetric CyclopropanationEngineered Myoglobin (B1173299)H64G,V68A variant>99% de and ee nih.gov
Diastereoselective CyclopropanationGrignard ReagentN-Sulfinyl-α-chloro ketimineHigh dr thieme-connect.de
Asymmetric AllylationBINOL derivative-90-98% ee nih.gov
Goldberg ReactionCuI / 1,10-phenanthroline-High Yield mdpi.com

This table presents data from reactions on related compounds to illustrate the role of catalysts and reagents in achieving stereocontrol.

Synthesis and Investigation of Derivatives and Analogues of R 1 Cyclopropylpropan 2 Amine

Structural Modifications and Functionalization Strategies

The functionalization of (R)-1-cyclopropylpropan-2-amine is a key area of chemical research, allowing for the systematic exploration of its structure-activity relationships. Strategies for modification are typically focused on three main areas of the molecule: the reactive amino group, the strained cyclopropyl (B3062369) ring, and the flexible propane (B168953) backbone.

Chemical Derivatization at the Amino Group

The primary amino group of this compound is a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of various functional groups, which can significantly alter the molecule's steric and electronic properties.

Common derivatization strategies include:

Acylation: The reaction of the amine with acyl chlorides or anhydrides yields amides. This is a fundamental transformation that introduces a carbonyl group, which can participate in hydrogen bonding and alter the compound's polarity.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides. This functional group is a well-established bioisostere for amides and can influence the acidity of the N-H bond.

Urea and Thiourea Formation: The reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These derivatives introduce additional hydrogen bond donors and acceptors, which can be crucial for molecular recognition. The synthesis of ureas can be achieved through a one-pot reaction where a Boc-protected amine is converted into an isocyanate in situ, which then reacts with another amine. nih.gov Solid-phase synthesis techniques have also been developed for the efficient production of urea-containing compounds. nih.gov

Reductive Amination: The amino group can be further alkylated through reductive amination. wikipedia.orgyoutube.comyoutube.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine. wikipedia.orgyoutube.comyoutube.com This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl substituents. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates many functional groups. organic-chemistry.org

These derivatization reactions are fundamental in chemical synthesis and are often employed to build libraries of compounds for screening purposes. The choice of reagent and reaction conditions can be tailored to achieve the desired molecular properties.

Substituent Effects on the Cyclopropyl Ring

Modification of the cyclopropyl ring itself is a more complex synthetic challenge but offers a powerful way to probe the influence of this unique structural element. The introduction of substituents on the three-membered ring can dramatically affect the molecule's conformation, lipophilicity, and electronic distribution.

Research in this area has explored:

Introduction of Alkyl and Aryl Groups: The synthesis of cyclopropane (B1198618) rings bearing additional substituents can be achieved through various cyclopropanation strategies. These methods often involve the reaction of an alkene with a carbene or carbenoid species.

Functional Group Installation: The incorporation of functional groups such as halogens, hydroxyls, or esters onto the cyclopropyl ring can provide additional points for derivatization or interaction with biological targets.

The strained nature of the cyclopropyl ring imparts unique electronic properties, often described as having partial sp2 character. The addition of electron-withdrawing or electron-donating groups can modulate these properties, which in turn can influence the reactivity of the rest of the molecule.

Elaboration of the Propane Backbone

Altering the length, rigidity, or substitution pattern of the three-carbon propane backbone that connects the cyclopropyl ring and the amino group provides another avenue for structural diversification.

Strategies for backbone elaboration include:

Chain Homologation or Shortening: Synthetic routes can be designed to produce analogues with a butyl or ethyl backbone instead of the propyl chain, allowing for an investigation into the optimal distance between the cyclopropyl and amino moieties.

Introduction of Substituents: The incorporation of methyl or other small alkyl groups on the propane backbone can introduce new stereocenters and restrict the conformational flexibility of the molecule.

Insertion of Heteroatoms: Replacing one of the methylene (B1212753) groups in the propane chain with an oxygen or sulfur atom can lead to ether or thioether analogues, respectively. This modification can significantly impact the compound's polarity and hydrogen bonding capacity.

These modifications allow for a fine-tuning of the spatial relationship between the key functional groups of the molecule, which is often a critical factor in determining its chemical behavior and biological activity.

Structure-Activity Relationship (SAR) Studies in Chemical Research Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of this compound and assessing the impact on its properties, researchers can develop a deeper understanding of the molecular features that govern its behavior.

Impact of Stereochemistry on Molecular Recognition and Interactions

The presence of a chiral center at the second position of the propane chain in this compound makes stereochemistry a critical determinant of its interaction with other chiral molecules, such as proteins and enzymes.

Key findings in this area include:

Enantioselectivity in Biological Systems: It is a well-established principle that the two enantiomers of a chiral molecule can exhibit vastly different biological activities. The (R)- and (S)-enantiomers of 1-cyclopropylpropan-2-amine (B3283140) can fit differently into a chiral binding pocket, leading to one enantiomer having a much stronger interaction than the other.

Diastereomeric Interactions: When additional stereocenters are introduced into the molecule, for example by modifying the cyclopropyl ring or the propane backbone, diastereomers are formed. These diastereomers have different physical properties and can exhibit distinct interaction profiles.

The precise three-dimensional arrangement of the cyclopropyl group, the amino group, and any other substituents is therefore a crucial factor in the design of molecules for specific applications.

Design Principles for Cyclopropyl-Containing Chiral Scaffolds

The cyclopropyl ring is a valuable structural motif in medicinal chemistry. Its rigid and strained nature can confer conformational constraint on a molecule, which can be advantageous for binding to a biological target. When combined with a chiral amine, as in this compound, it forms a versatile chiral scaffold.

Design principles that have emerged from the study of such scaffolds include:

Conformational Restriction: The cyclopropyl group limits the number of accessible conformations of the adjacent propane chain. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation than a corresponding isopropyl or tert-butyl group. This can lead to an improved pharmacokinetic profile for molecules containing this moiety.

Vectorial Orientation of Substituents: The rigid cyclopropyl ring can act as an anchor, projecting the amino group and other substituents in well-defined vectors in three-dimensional space. This allows for precise positioning of key interaction groups.

The combination of these properties makes cyclopropyl-containing chiral amines, such as this compound, attractive building blocks for the synthesis of complex molecules with tailored properties.

Conformational Analysis and its Influence on Reactivity and Selectivity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For chiral molecules such as this compound, the specific spatial orientation of the cyclopropyl, methyl, and amino groups around the chiral center significantly influences its reactivity and the stereochemical outcome of its reactions. The inherent ring strain and unique electronic properties of the cyclopropane ring introduce specific conformational preferences that are crucial for understanding the molecule's behavior.

The rotation around the single bonds in this compound gives rise to various conformers. The relative stability of these conformers is dictated by a combination of steric hindrance and stereoelectronic effects. Steric hindrance arises from the repulsive interactions between bulky groups, while stereoelectronic effects involve the interaction of electron orbitals. In cyclopropylamine (B47189) derivatives, the orientation of the amino group relative to the cyclopropane ring is of particular importance.

Computational studies on analogous cyclopropylamines, such as fluorinated derivatives, have shown that stereoelectronic effects, specifically hyperconjugative interactions, are key in determining conformational preferences and basicity. nih.gov These interactions involve the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. For instance, the orientation of the nitrogen lone pair of electrons relative to the C-C bonds of the cyclopropane ring can affect its availability for reactions, thereby influencing the amine's basicity and nucleophilicity.

The reactivity of the amino group is directly linked to its accessibility, which is governed by the molecule's conformation. A conformation where the amino group is sterically shielded will exhibit lower reactivity towards bulky reagents. Conversely, a more exposed amino group will be more reactive. This principle is fundamental in predicting the outcomes of reactions such as acylation, alkylation, and salt formation.

Furthermore, the conformation of the transition state during a reaction is a critical determinant of the reaction rate and the stereoselectivity of the product. For reactions involving the chiral center of this compound, the pre-existing conformational bias of the ground state can significantly influence the energy of the possible transition states. The reaction will preferentially proceed through the lowest energy transition state, leading to the formation of a specific stereoisomer. This is a key principle in asymmetric synthesis, where the goal is to control the formation of one enantiomer or diastereomer over others.

The introduction of substituents on the cyclopropane ring or the amine nitrogen can further influence the conformational equilibrium and, consequently, the reactivity and selectivity. For example, the synthesis of derivatives with different substitution patterns allows for the fine-tuning of the molecule's properties for specific applications. The development of synthetic routes to enantiomerically enriched cyclopropylamines is an active area of research, with methods often relying on controlling the stereochemistry during the formation of the cyclopropane ring or through transformations of chiral precursors. mdpi.comnih.govntu.ac.uk

The table below outlines the key factors influencing the conformational analysis of this compound and its derivatives, and how these factors impact reactivity and selectivity.

FactorDescriptionInfluence on ReactivityInfluence on Selectivity
Steric Hindrance Repulsive interactions between the cyclopropyl, methyl, and amino groups.A more sterically hindered amino group will have reduced reactivity.Can favor the formation of products where bulky groups are further apart.
Stereoelectronic Effects Interactions between bonding and antibonding orbitals, particularly involving the nitrogen lone pair and the cyclopropane ring orbitals.Can modulate the nucleophilicity and basicity of the amine.Can stabilize specific transition states, leading to high stereoselectivity.
Torsional Strain Strain arising from the eclipsing of bonds during rotation around single bonds.Higher energy conformers with significant torsional strain are less likely to react.The pathway of lowest torsional strain in the transition state is favored.
Substitution Introduction of different chemical groups on the molecule.Can alter the electronic properties and steric environment, thus changing reactivity.Can be used to direct the stereochemical outcome of a reaction.

Computational and Theoretical Chemistry Studies on R 1 Cyclopropylpropan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular stability, which in turn dictates the molecule's reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. acs.orgnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. acs.org For a molecule like (R)-1-Cyclopropylpropan-2-amine, DFT calculations would typically be employed to determine key electronic properties.

Although specific DFT data for this compound is not available, we can describe the expected outputs. DFT calculations can map the electron density to reveal sites susceptible to electrophilic or nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com A smaller gap generally implies higher reactivity. irjweb.com

Table 1: Illustrative Electronic Properties Calculable via DFT

This interactive table demonstrates typical parameters that would be calculated for a molecule like this compound using DFT methods. The values are hypothetical and for illustrative purposes only.

ParameterDescriptionTypical Information Yielded
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO. lew.roCorrelates with chemical reactivity and stability.
Mulliken Charges Distribution of atomic charges across the molecule.Helps identify charge localization and reactive sites.
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potential on the electron density surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Studies on related primary amines have utilized DFT to analyze vibrational frequencies and electronic properties, providing a baseline for what could be expected for this compound. dtic.milresearchgate.net

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu

For this compound, this methodology could be applied to study various reactions, such as its synthesis, pyrolysis, or its interaction with biological targets. For instance, computational studies on the pyrolysis of the simpler cyclopropylamine (B47189) have used DFT and ab-initio methods to characterize intermediates and transition states, predicting reaction enthalpies. tandfonline.comtandfonline.com Such studies revealed that the ring-opening of the cyclopropyl (B3062369) group is a key, high-energy step. tandfonline.comtandfonline.com

The process of modeling a reaction pathway typically involves:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, products, and any intermediates.

Searching for Transition States: Specialized algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following methods, are used to locate the transition state structure. ucsb.eduscm.com

Verifying the Transition State: A frequency calculation must be performed on the located transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

While no specific reaction pathways for this compound have been published, research on the reactions of other cyclopropylamines demonstrates the utility of these methods in understanding selectivity and reaction kinetics. rsc.org

Prediction of Spectroscopic Properties for Structural Confirmation

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful aid in the structural confirmation of newly synthesized compounds. dtic.mil By comparing calculated spectra with experimental data, researchers can validate the identity and purity of a sample.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. dtic.mil These frequencies correspond to the peaks in an IR spectrum. For a primary amine like this compound, characteristic vibrational modes include N-H stretching (typically two bands around 3300-3400 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching. orgchemboulder.comspectroscopyonline.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another key application. nmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding tensors, from which chemical shifts are derived. For this compound, theoretical calculations could help assign the complex signals arising from the chiral center and the diastereotopic protons of the cyclopropyl ring. While online databases can predict spectra for simple molecules, detailed quantum chemical calculations provide more accurate and reliable data, especially for complex stereoisomers. researchgate.netresearchgate.net

Table 2: Predicted vs. Experimental IR Frequencies for Primary Amines

This table illustrates the typical agreement between calculated (scaled) and experimental IR frequencies for the characteristic vibrations of a primary amine functional group. Data is generalized and not specific to this compound.

Vibrational ModeTypical Experimental Range (cm⁻¹) orgchemboulder.comIllustrative Scaled DFT Calculated Range (cm⁻¹)
Asymmetric N-H Stretch3350 - 34503370 - 3470
Symmetric N-H Stretch3250 - 33503270 - 3370
N-H Scissoring (Bend)1580 - 16501590 - 1660
C-N Stretch (Aliphatic)1020 - 12501030 - 1260
N-H Wag665 - 910680 - 920

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep electronic insights, molecular modeling and dynamics simulations are used to explore the larger-scale conformational behavior and intermolecular interactions of molecules, which are crucial for understanding their physical properties and biological activity.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. ijpsr.com For a flexible molecule like this compound, which has rotatable bonds between the cyclopropyl, propyl, and amine groups, identifying the most stable conformers is essential.

Computational methods can systematically explore the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of low-energy, stable conformers that are most likely to be populated at a given temperature. A study on the related cyclopropyl methyl ketone, for example, used ab initio calculations to determine that the s-cis conformation is the most stable. uwlax.edu For this compound, a similar analysis would reveal the preferred orientation of the cyclopropyl ring relative to the aminopropane backbone, which could influence its binding to other molecules.

Intermolecular Interactions and Hydrogen Bonding Networks

The amine group of this compound is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). gatech.edu These interactions are fundamental to its behavior in solution and its ability to bind to biological receptors. cambridgemedchemconsulting.com

Molecular dynamics (MD) simulations can be used to model the behavior of many molecules of this compound, or its interaction with solvent molecules like water, over time. These simulations provide a dynamic picture of the hydrogen bonding networks that form and break. nih.gov By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function to understand the structuring of solvent around the molecule and the average number and lifetime of hydrogen bonds. nih.gov Such studies are critical for understanding solubility, crystal packing, and the thermodynamics of binding events. cambridgemedchemconsulting.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

The application of computational and theoretical chemistry to "this compound" and related structures has opened new avenues for understanding and predicting chemical behavior. Through the use of Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics tools, researchers can forecast the outcomes of synthetic reactions and intelligently design novel molecules with desired properties. These in silico methods leverage statistical and machine learning techniques to build models based on the chemical structures of reactants, catalysts, and solvents, thereby accelerating the discovery and optimization of chemical processes.

Predictive Modeling for Synthetic Outcomes and Reaction Optimization

Predictive modeling for synthetic outcomes focuses on establishing a quantitative relationship between the chemical features of reactants and the resulting reaction yield, selectivity, or rate. For the synthesis involving amines like this compound, these models can be invaluable for optimizing reaction conditions without the need for extensive, iterative laboratory experiments. nih.gov

Machine learning algorithms, particularly neural networks, have demonstrated significant success in predicting the outcomes of organic reactions. bohrium.com These models are trained on large datasets of known reactions, learning to identify the subtle electronic and steric features that govern reactivity. acs.org For instance, a model could be trained to predict the success of a particular C-N cross-coupling reaction by analyzing descriptors of the amine, the coupling partner, and the catalyst system.

A general workflow for developing a predictive model for reaction yield might involve:

Data Collection: Assembling a dataset of reactions with varied substrates (including different amines, electrophiles), catalysts, and solvents, along with their experimentally determined yields.

Descriptor Calculation: For each component in the reaction, a set of numerical descriptors is calculated. These can range from simple constitutional descriptors (e.g., molecular weight, number of rotatable bonds) to complex quantum mechanical properties (e.g., HOMO/LUMO energies, partial charges). chemrxiv.org

Model Training: A machine learning algorithm, such as a graph-based neural network or a transformer model, is trained on the dataset. acs.orgnih.gov The model learns to correlate the input descriptors with the reaction yield.

Validation and Application: The model's predictive power is tested on a set of reactions not used during training. Once validated, it can be used to predict the yields for new, hypothetical reaction setups, guiding the selection of optimal conditions. bohrium.com

Recent approaches have utilized sophisticated neural network architectures that can directly process the graph structure of molecules, enabling more nuanced representations of the chemical environment. acs.orgnih.gov These models can predict not only the yield but also the most likely product among several possibilities. acs.orgmit.edu For example, in a reaction with multiple potential sites for alkylation on an amine, a predictive model could rank the probabilities of each outcome. mit.edu

Below is an illustrative data table showing the kind of inputs and outputs used in a QSAR model for predicting reaction yield. The descriptors are hypothetical but representative of those used in such studies.

Table 1: Hypothetical QSAR Model Data for Amine Coupling Reaction Yield Prediction

Amine Substrate Electrophile Catalyst Solvent Steric Descriptor (Es) Electronic Descriptor (σ) Predicted Yield (%) Experimental Yield (%)
This compound Iodobenzene Pd(OAc)2/XPhos Toluene -0.95 -0.15 85 88
2-Aminobutane Iodobenzene Pd(OAc)2/XPhos Toluene -1.13 -0.10 78 81
Cyclohexylamine Iodobenzene Pd(OAc)2/XPhos Toluene -0.79 -0.15 92 94
This compound 4-Chloro-nitrobenzene Pd(OAc)2/SPhos Dioxane -0.95 +0.78 65 62
This compound Iodobenzene NiCl2(dppp) THF -0.95 -0.15 45 41

Such models allow chemists to perform virtual experiments, screening a wide range of conditions to identify the most promising for achieving a high yield of the desired product, thus optimizing the synthesis of compounds derived from this compound. cheminf20.org

Virtual Screening and Design of Novel Cyclopropyl-Containing Molecules

Virtual screening is a powerful computational technique used in drug discovery and materials science to search large libraries of chemical compounds for those that are most likely to possess a desired biological activity or property. youtube.com Starting with a molecule like this compound, virtual screening can be employed to design novel, related structures with enhanced or new functionalities. This process can be broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-Based Virtual Screening (LBVS)

If a set of molecules with known activity is available, LBVS can be used to find other molecules with similar properties. The underlying principle is that structurally similar molecules are likely to have similar biological activities. Methods include:

Similarity Searching: A database of compounds is searched for molecules that are structurally similar to a query molecule, such as an analogue of this compound. Similarity is often calculated based on 2D fingerprints (e.g., ECFP) or 3D shape and electrostatic comparisons. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. youtube.com A model could be built based on the key interaction features of a known active cyclopropylamine derivative. This pharmacophore is then used as a 3D query to filter large compound databases, identifying molecules that match the required spatial arrangement of features.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, SBVS can be used to identify compounds that are predicted to bind to it. The primary method is molecular docking.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. A library of compounds, including novel virtual derivatives of this compound, would be docked into the active site of the target. The compounds are then ranked based on a scoring function that estimates the binding affinity. youtube.com Hits from this process are promising candidates for synthesis and experimental testing. rsc.org

The design of novel cyclopropyl-containing molecules could involve creating a virtual library of compounds by modifying the this compound scaffold. For example, different substituents could be added to the amine or the cyclopropyl ring. This library would then be screened using the methods described above.

Table 2: Illustrative Virtual Screening Workflow for Designing Novel Cyclopropylamine Derivatives

Step Method Description Example Output
1. Library Generation Combinatorial Enumeration Create a virtual library of 10,000 compounds by adding various R-groups to the this compound scaffold. Library of novel cyclopropylamine structures in SDF format.
2. Initial Filtering Pharmacophore Screening Use a 3D pharmacophore model based on a known active ligand to rapidly filter the library. A subset of 1,000 compounds matching the pharmacophore query.
3. Docking Molecular Docking (e.g., AutoDock Vina) Dock the filtered 1,000 compounds into the active site of a target protein (e.g., a specific enzyme). Docking scores (e.g., kcal/mol) for each compound.
4. Hit Selection Ranking and Visual Inspection Rank compounds by docking score. Visually inspect the top-ranked poses to ensure key interactions are formed. A list of 50 high-priority "hit" compounds for synthesis.
5. In Silico ADMET QSPR Modeling Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the top hits. Predicted properties like solubility, permeability, and potential toxicity.

Through these computational strategies, the unique structural motif of the cyclopropylamine can be leveraged to design new molecules with high potential for specific applications, significantly streamlining the discovery process. mdpi.com

Advanced Applications in Chemical Research and Development

(R)-1-Cyclopropylpropan-2-amine as a Chiral Ligand Precursor for Asymmetric Synthesis

The enantiomerically pure nature of this compound makes it an excellent starting material for the synthesis of chiral ligands, which are crucial components in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other.

Researchers have utilized chiral cyclopropylamines, including derivatives of this compound, to synthesize novel ligands for a variety of metal-catalyzed asymmetric transformations. For instance, new asymmetric Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone) have been prepared from chiral cyclopropylamines derived from pinene. rsc.org These ligands are notable for their application in asymmetric catalysis, where the specific steric and electronic properties of the cyclopropylamine (B47189) moiety can influence the stereochemical outcome of the reaction.

The synthesis of chiral ligands is a highly modular process, allowing for extensive structural modifications to fine-tune the ligand's performance in a specific catalytic reaction. nih.gov By incorporating this compound or similar chiral amines, chemists can create a library of ligands with varying properties, which can then be screened for optimal reactivity and enantioselectivity in reactions such as hydroaminations and carbon-carbon bond-forming reactions. nih.gov The development of such ligands is a key area of research aimed at producing enantiomerically pure compounds, which are of high demand in the pharmaceutical industry.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of a chiral center and a cyclopropyl (B3062369) ring makes this compound a valuable intermediate in the synthesis of complex organic molecules with potential biological activity.

Building Block for Heterocyclic Systems and Novel Scaffolds

This compound serves as a versatile building block for the construction of various heterocyclic systems and novel molecular scaffolds. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. The incorporation of the chiral cyclopropylmethylamine motif can impart specific conformational constraints and physicochemical properties to the final molecule, potentially enhancing its biological activity and selectivity.

For example, cyclopropylamines are utilized in asymmetric [3+2] photocycloadditions to construct enantioenriched three-dimensional molecules. nih.gov This method allows for the synthesis of complex pyrrolidine (B122466) structures, which are prevalent in many natural products and pharmaceuticals. Furthermore, the amine functionality of this compound can be readily transformed to participate in a variety of cyclization reactions, leading to the formation of diverse heterocyclic rings.

The development of novel strategies for the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes highlights the utility of related cyclopropyl structures in building complex molecules. rsc.orgrsc.org These aldehydes are valuable precursors for a wide range of organic compounds.

Precursor for Advanced Fine Chemicals and Agrochemicals

The structural motifs present in this compound are found in a number of biologically active compounds, making it a key precursor for the synthesis of advanced fine chemicals and agrochemicals. The cyclopropyl group, in particular, is a common feature in many modern pesticides and herbicides, as it can enhance the metabolic stability and binding affinity of the molecule to its biological target.

For instance, derivatives of cyclopropylamines have been identified as important intermediates for the preparation of compounds with applications in pest control and as insecticides and acaricides. nih.gov The synthesis of these agrochemicals often involves the modification of the amine group and the incorporation of the cyclopropylamine core into a larger, more complex molecular framework.

In the pharmaceutical sector, the development of novel fluoroquinolone derivatives has explored the incorporation of cyclopropyl groups to modulate their antibacterial activity. nih.gov Although the specific use of this compound is not explicitly detailed in this context, the general importance of the cyclopropylamine moiety in such applications is well-established.

Utilization as a Molecular Probe for Mechanistic Investigations (e.g., Enzyme Active Sites)

The unique structural features of this compound and its derivatives can be exploited to design molecular probes for investigating biological processes at the molecular level. These probes can provide valuable insights into the mechanism of action of enzymes and other biological targets.

While direct studies utilizing this compound as a molecular probe are not extensively documented in the provided search results, the principle of using small molecules to probe enzyme active sites is a well-established technique in chemical biology. For example, activity-based probes have been developed to study deubiquitinating enzymes (DUBs), which are important targets in drug discovery. nih.gov These probes often contain a reactive group that forms a covalent bond with a specific amino acid residue in the enzyme's active site, allowing for the detection and characterization of enzyme activity.

The cyclopropyl group in this compound can act as a reactive handle in certain enzymatic reactions. The strained three-membered ring can undergo ring-opening reactions, which can be triggered by specific interactions within an enzyme's active site. This property could be harnessed to design mechanism-based inhibitors or activity-based probes that specifically target enzymes capable of processing cyclopropyl-containing substrates.

Industrial Research Scale-Up and Process Optimization Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. For a valuable intermediate like this compound, the development of a safe, efficient, and economically viable manufacturing process is of paramount importance.

Key considerations in the scale-up of processes involving this compound include:

Process Safety: A thorough evaluation of the thermal and reaction hazards associated with each step of the synthesis is essential to ensure safe operation on a large scale. mt.com

Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized to maximize yield and minimize the formation of impurities. nih.gov

Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is crucial for obtaining the final product with the required purity.

Waste Minimization: Green chemistry principles should be applied to minimize waste generation and develop a more sustainable manufacturing process.

A scalable synthesis for a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, has been developed, highlighting the feasibility of producing cyclopropylamine derivatives on a larger scale. nih.gov This procedure involves a Curtius degradation of the corresponding carboxylic acid. nih.gov Such developments are crucial for ensuring a reliable supply of these important building blocks for the pharmaceutical and agrochemical industries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-Cyclopropylpropan-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclopropanation strategies. For example, cyclopropylmethylamine derivatives can react with alkyl halides (e.g., methyl iodide) under controlled pH and temperature to form the amine backbone. Hydrochloride salt formation is achieved via HCl addition . Optimization focuses on solvent selection (e.g., anhydrous THF), reaction time (12–24 hours), and purification via recrystallization. Yield improvements (>75%) are reported using catalytic bases like triethylamine to neutralize byproducts .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and amine protons (δ 1.8–2.2 ppm). The chiral (R)-configuration is confirmed by splitting patterns in the cyclopropyl region .
  • HRMS : Exact mass (e.g., m/z 114.1283 for C6H13N) validates molecular formula .
  • Polarimetry : Optical rotation ([α]D) distinguishes the (R)-enantiomer from its (S)-counterpart .

Q. What are the primary applications of this compound in chemical research?

  • Methodological Answer : The compound serves as:

  • A chiral building block for synthesizing pharmacologically active amines (e.g., serotonin receptor ligands) .
  • A precursor for cyclopropane-containing analogs in structure-activity relationship (SAR) studies .
  • A substrate in asymmetric catalysis to study stereochemical outcomes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral resolution methods include:

  • Kinetic Resolution : Using chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias reaction pathways .
  • Enzymatic Separation : Lipases or transaminases selectively modify one enantiomer .
  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate racemic mixtures. Purity >98% ee is achievable with iterative runs .

Q. What analytical challenges arise in confirming stereochemical purity, and how are they resolved?

  • Methodological Answer :

  • Challenge : Overlapping NMR signals for enantiomers.
  • Resolution : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to create diastereomers with distinct NMR shifts .
  • Advanced Techniques : X-ray crystallography or vibrational circular dichroism (VCD) for absolute configuration confirmation .

Q. How does the cyclopropyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The cyclopropyl ring’s strain (60 kcal/mol) enhances reactivity:

  • Ring-Opening Reactions : Under acidic conditions, the ring opens to form allylic amines, useful for synthesizing branched amines .
  • Electrophilic Substitution : The cyclopropyl group directs electrophiles to para positions in aromatic systems when conjugated .
  • Table : Reactivity Comparison with Non-Cyclopropyl Analogs
Reaction TypeThis compoundLinear Analog
OxidationFaster (due to ring strain)Slower
HydrogenationSelective for exo-faceNon-selective

Q. How do structural modifications impact biological activity in receptor-binding studies?

  • Methodological Answer :

  • Case Study : In serotonin 5-HT2C receptor studies, replacing the cyclopropyl group with bulkier substituents (e.g., adamantyl) reduces binding affinity by 50%, highlighting steric constraints .
  • Method : Radioligand displacement assays (e.g., [³H]-mesulergine) quantify Ki values. Structural analogs are synthesized via reductive amination and tested for functional selectivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound enantiomers?

  • Methodological Answer :

  • Step 1 : Verify enantiomeric purity via chiral HPLC or CE. Contradictions often arise from undetected racemization .
  • Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For example, conflicting Ki values for 5-HT2C may stem from differences in membrane preparation methods .
  • Step 3 : Cross-reference with computational models (e.g., molecular docking) to validate steric/electronic interactions .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize variability .
  • Analytical Validation : Use orthogonal methods (e.g., NMR + HRMS) for structural confirmation .
  • Data Reporting : Include enantiomeric excess, spectroscopic raw data, and statistical analysis in publications .

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